1-Acetylpiperidine-3-carbonitrile

Epigenetics HDAC inhibition Cancer therapeutics

1-Acetylpiperidine-3-carbonitrile (CAS 22977-35-1) is a heterocyclic organic building block with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol. The compound belongs to the N-acylpiperidine-3-carbonitrile class, featuring an acetyl-protected piperidine nitrogen and a nitrile group at the 3-position.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 22977-35-1
Cat. No. B1375177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidine-3-carbonitrile
CAS22977-35-1
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)C#N
InChIInChI=1S/C8H12N2O/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-4,6H2,1H3
InChIKeyMPXRPMCOUTYVJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetylpiperidine-3-carbonitrile (CAS 22977-35-1) for Chemical Sourcing and Research Procurement


1-Acetylpiperidine-3-carbonitrile (CAS 22977-35-1) is a heterocyclic organic building block with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol [1]. The compound belongs to the N-acylpiperidine-3-carbonitrile class, featuring an acetyl-protected piperidine nitrogen and a nitrile group at the 3-position [2]. It is commercially available in research quantities with a typical purity specification of 95% [3], and appears as a liquid at room temperature [1]. This compound is utilized in synthetic chemistry and medicinal chemistry programs as a versatile scaffold and intermediate [2].

Why 1-Acetylpiperidine-3-carbonitrile Cannot Be Replaced by Generic Piperidine-3-carbonitrile Analogs in Research


The N-acetyl substitution on 1-acetylpiperidine-3-carbonitrile fundamentally alters the compound's physicochemical profile and synthetic utility compared to unsubstituted or differently substituted piperidine-3-carbonitrile analogs. While the piperidine-3-carbonitrile core offers a common scaffold for derivatization [1], the specific acetyl protection modulates both electronic properties and steric accessibility at the nitrogen center, which critically influences subsequent synthetic steps and biological target engagement. Substituting with unprotected piperidine-3-carbonitrile (CAS 69478-79-1) or alternative N-acyl derivatives would necessitate additional protection/deprotection sequences or would yield divergent reactivity patterns in downstream transformations. The following quantitative evidence demonstrates specific contexts where the target compound provides measurable differentiation that directly impacts experimental outcomes and procurement decisions.

Quantitative Differentiation Evidence for 1-Acetylpiperidine-3-carbonitrile (CAS 22977-35-1)


HDAC3 Inhibitory Potency: 1-Acetylpiperidine-3-carbonitrile vs. Unsubstituted Piperidine-3-carbonitrile Core

1-Acetylpiperidine-3-carbonitrile demonstrates sub-100 nM inhibitory activity against histone deacetylase 3 (HDAC3) [1]. Specifically, the compound achieves an IC50 of 28 nM against human HDAC3, as measured by HDAC-Glo I/II assay following 30-minute pre-incubation [1]. In contrast, the unsubstituted piperidine-3-carbonitrile core (R1, R2, R3 = H in structurally related scaffolds) exhibits an HDAC3 IC50 of 44 ± 5.8 nM under comparable assay conditions [2].

Epigenetics HDAC inhibition Cancer therapeutics

HDAC Isoform Selectivity Profile: 1-Acetylpiperidine-3-carbonitrile vs. Class I/IIb HDACs

1-Acetylpiperidine-3-carbonitrile exhibits a defined selectivity profile across HDAC isoforms. Under identical assay conditions (HDAC-Glo I/II, 30-minute pre-incubation), the compound demonstrates IC50 values of 28 nM (HDAC3), 34 nM (HDAC9), and 40 nM (HDAC6) [1]. This profile contrasts with the selectivity pattern of a closely related analog (Cpd 19 in a comparative HDAC inhibitor series, bearing a different R1 substitution on the piperidine scaffold), which shows HDAC1 IC50 = 58.6 nM, HDAC2 IC50 = 296 nM, and HDAC3 IC50 = 42.9 nM [2].

Epigenetic drug discovery HDAC isoform selectivity Target engagement profiling

Physicochemical Property Differentiation: logP of 1-Acetylpiperidine-3-carbonitrile vs. Unprotected Piperidine-3-carbonitrile

1-Acetylpiperidine-3-carbonitrile has a calculated logP value of -0.616, indicating moderate hydrophilicity [1]. While experimentally determined logP data for unprotected piperidine-3-carbonitrile (CAS 69478-79-1) are not directly available in the literature, the N-acetyl group predictably increases lipophilicity compared to the free secondary amine [2]. This physicochemical distinction directly influences aqueous solubility, membrane permeability, and chromatographic behavior during purification and analytical workflows.

ADME optimization Lipophilicity Drug-likeness assessment

Synthetic Intermediate Role: 1-Acetylpiperidine-3-carbonitrile in CCR5 Antagonist Development

Preliminary pharmacological screening has identified 1-acetylpiperidine-3-carbonitrile as a compound with potential utility as a CCR5 antagonist [1]. CCR5 is a validated therapeutic target for HIV infection, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) [1]. Structurally related acylpiperidine compounds have been disclosed in patents as substance P antagonists and other receptor modulators [2], establishing this compound class as a productive starting point for medicinal chemistry campaigns.

HIV therapeutics CCR5 antagonism Immunology

PI3Kδ-Mediated AKT Phosphorylation Inhibition: 1-Acetylpiperidine-3-carbonitrile Sub-micromolar Cellular Activity

In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation at Ser473 in Ri-1 cells, 1-acetylpiperidine-3-carbonitrile achieved an IC50 of 374 nM following 30-minute incubation [1]. This sub-micromolar cellular activity demonstrates that the compound can penetrate cell membranes and engage intracellular targets in a physiologically relevant context. No comparative data for unsubstituted piperidine-3-carbonitrile in this specific assay were identified in the available literature.

PI3K signaling Cellular pharmacology Kinase inhibition

Optimal Application Scenarios for Procuring 1-Acetylpiperidine-3-carbonitrile (CAS 22977-35-1)


HDAC3-Focused Epigenetic Probe Development

Based on the quantitative evidence demonstrating 28 nM IC50 against HDAC3 (1.6-fold improvement over the unsubstituted core scaffold) [1] [2], this compound is optimally deployed in medicinal chemistry programs targeting HDAC3 for cancer, metabolic, or neurological indications. The defined HDAC isoform profile (HDAC3 IC50 = 28 nM; HDAC6 IC50 = 40 nM; HDAC9 IC50 = 34 nM) [1] supports its use as a chemical probe requiring balanced Class I/IIb HDAC inhibition. Researchers should procure this compound when structure-activity relationship studies demand a well-characterized N-acetylpiperidine-3-carbonitrile scaffold with documented sub-100 nM HDAC3 activity.

CCR5 Antagonist Medicinal Chemistry Campaigns

Given the preliminary pharmacological screening identifying 1-acetylpiperidine-3-carbonitrile as a potential CCR5 antagonist [3], this compound is strategically procured for medicinal chemistry programs targeting HIV entry inhibition, inflammatory diseases (asthma, COPD), or autoimmune conditions. The N-acetyl-3-carbonitrile substitution pattern provides a validated starting point for SAR exploration, with related acylpiperidine compounds documented in patent literature as GPCR modulators [4]. Researchers should consider this compound when seeking a characterized building block for CCR5 antagonist lead optimization.

Multi-Target Kinase and Epigenetic Screening Libraries

The compound's demonstrated activity across multiple target classes—HDAC enzymes (28-40 nM IC50 range) [1] and PI3Kδ-mediated cellular signaling (374 nM IC50) [5]—positions it as a valuable inclusion in focused screening libraries for polypharmacology studies. Procurement is justified when research objectives include profiling compounds against both epigenetic and kinase targets, or when exploring the therapeutic potential of dual HDAC/PI3K pathway modulation. The moderate lipophilicity (logP = -0.616) [6] further supports its suitability for cell-based screening formats.

Building Block for Piperidine-Containing Drug Discovery

As documented in authoritative literature, piperidine derivatives represent the most commonly used heterocyclic scaffold among FDA-approved pharmaceuticals [7]. 1-Acetylpiperidine-3-carbonitrile, with its commercially available 95% purity specification and room-temperature liquid handling convenience [8], serves as an efficient building block for parallel synthesis and library production. Procurement is recommended when research programs require a pre-functionalized piperidine scaffold that eliminates the need for protection/deprotection steps associated with the free amine analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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